Product packaging for Boron trifluoride(Cat. No.:CAS No. 16045-88-8)

Boron trifluoride

Cat. No.: B097894
CAS No.: 16045-88-8
M. Wt: 67.81 g/mol
InChI Key: WTEOIRVLGSZEPR-UHFFFAOYSA-N
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Description

Boron trifluoride (BF₃) is an inorganic, colorless, and toxic gas with a pungent odor, widely recognized as a fundamental Lewis acid in chemical research and synthesis . It is typically handled as a refrigerated liquid or in stabilized adduct forms, such as the this compound diethyl etherate complex, for ease of use in the laboratory . Its primary research value lies in its potent electrophilic properties, which drive its mechanism of action as a catalyst. BF₃ acts by accepting an electron pair from a donor molecule, thereby activating substrates like alkenes and aromatic rings toward subsequent reactions, including polymerization , alkylation, acylation, isomerization, and condensation . Beyond organic synthesis, BF₃ serves as a versatile building block for other boron compounds, a p-type dopant in semiconductor epitaxy , a sensitive component in neutron detectors, and a flux for soldering magnesium . Researchers should note that anhydrous BF₃ is highly corrosive, reacts violently with water, and is moisture-sensitive , forming toxic and corrosive fumes upon hydrolysis . Strict safety protocols are essential. It is critical to use equipment made from compatible materials like stainless steel, Monel, or PTFE, and to store the compound under cool, dry conditions, separated from incompatible materials such as alkali metals . This product is intended For Research Use Only .

Structure

2D Structure

Chemical Structure Depiction
molecular formula BF3 B097894 Boron trifluoride CAS No. 16045-88-8

Properties

IUPAC Name

trifluoroborane
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InChI

InChI=1S/BF3/c2-1(3)4
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InChI Key

WTEOIRVLGSZEPR-UHFFFAOYSA-N
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Canonical SMILES

B(F)(F)F
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Molecular Formula

BF3
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DSSTOX Substance ID

DTXSID7041677
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Molecular Weight

67.81 g/mol
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Physical Description

Boron trifluoride is a colorless gas with a pungent odor. It is toxic by inhalation. It is soluble in water and slowly hydrolyzed by cold water to give off hydrofluoric acid, a corrosive material. Its vapors are heavier than air. Prolonged exposure of the containers to fire or heat may result in their violent rupturing and rocketing., Gas or Vapor, Colorless gas with a pungent, suffocating odor; Note: Forms dense white fumes in moist air. Shipped as a nonliquefied compressed gas; [NIOSH] Vapor density = 2.34 (heavier than air); [Burke, p. 100], COLOURLESS COMPRESSED GAS WITH PUNGENT ODOUR. FORMS WHITE FUMES IN MOIST AIR., Colorless gas with a pungent, suffocating odor., Colorless gas with a pungent, suffocating odor. [Note: Forms dense white fumes in moist air. Shipped as a nonliquefied compressed gas.]
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Boiling Point

-148 °F at 760 mmHg (NIOSH, 2023), -99.9 °C, -100 °C, -148 °F
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Solubility

106 % (in cold H2O) (NIOSH, 2023), Solubility in water: 332 g/100 g at 0 °C; some hydrolysis occurs to form fluoboric and boric acids, Soluble in cold water, hydrolyzes in hot water, Soluble in concentrated sulfuric acid and most organic solvents, Soluble in concentrated nitric acid, benzene, dichlorobenzene, chloroform, carbon tetrachloride, carbon disulfide, Solubility in anhydrous sulfuric acid: 1.94 g/100 g; soluble in most saturated and halogenated hydrocarbons and in aromatic compounds, Solubility in water: reaction, 106% (in cold H2O)
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Density

1.6 (EPA, 1998) - Denser than water; will sink, 1.57 at -100.4 °C/4 °C (liquid); 3.07666 g/L (gas at STP), Density: 2.772 g/L, 1.6, 2.38(relative gas density)
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Vapor Density

2.4 (EPA, 1998) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.4, 2.38
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Vapor Pressure

760 mmHg at -149.26 °F Liquid (EPA, 1998), Vapor pressure: 1 Pa at -173.9 °C (solid); 10 Pa at -166.0 °C (solid); 100 Pa at -156.0 °C (solid); 1 kPa at -143.0 °C (solid); 10 kPa at -125.9 °C; 100 kPa at -101.1 °C, 4874 kPa (3.656X10+4 mm Hg) at 260 K (-13.2 °C), >50 atm
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Impurities

Common impurities in BF3 include air, silicon tetrafluoride, and sulfur dioxide., 1.0% nitrogen; <0.006% sulfur dioxide; <0.0006% ferric oxide; <0.003% silicon dioxide; traces of oxygen.
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Color/Form

Colorless gas

CAS No.

7637-07-2, 20654-88-0
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Melting Point

-196.1 °F (EPA, 1998), -126.8 °C, -127 °C, -196 °F
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Lewis Acidity of Boron Trifluoride: Fundamental Investigations and Theoretical Frameworks

Comparative Lewis Acidity within Boron Trihalide Series (BF₃ < BCl₃ < BBr₃ < BI₃): Experimental Observations and Elucidation

Experimental evidence consistently demonstrates that boron trifluoride is the weakest Lewis acid among the boron trihalides when reacting with strong Lewis bases. unlp.edu.arnih.gov This trend is counterintuitive, as the high electronegativity of fluorine would be expected to make the boron center in BF₃ the most electron-deficient and thus the strongest Lewis acid. unlp.edu.arpw.live However, direct measurements of reaction thermodynamics and spectroscopic analyses of the resulting adducts confirm the reversed order of acidity. researchgate.net

A primary method for quantifying Lewis acidity is the measurement of the enthalpy of adduct formation (ΔH) with a reference Lewis base. libretexts.org More negative enthalpy values indicate a stronger interaction and thus a more stable adduct, signifying greater Lewis acidity. researchgate.net Calorimetric studies consistently show that the exothermicity of adduct formation with various bases increases down the halogen group. For example, the enthalpies of formation for the reaction between boron trihalides and trimethylamine (B31210) become progressively more negative from BF₃ to BBr₃, indicating that the BBr₃ adduct is the most stable. researchgate.net This trend directly supports the acidity order BF₃ < BCl₃ < BBr₃. acs.orgdoubtnut.com

Table 1: Enthalpies of Adduct Formation (-ΔH in kJ/mol) for Boron Trihalides with Ammonia (B1221849) (NH₃) Note: Values are compiled from various computational and experimental sources and represent the general trend.

Lewis AcidReaction Enthalpy (-ΔH) with NH₃ (kJ/mol)
This compound (BF₃)~58 - 74
Boron trichloride (B1173362) (BCl₃)~109 - 120
Boron tribromide (BBr₃)~118 - 124

Spectroscopic techniques provide further insight into the relative strengths of Lewis acid-base interactions. Infrared (IR) spectroscopy can monitor changes in the vibrational frequencies of the Lewis base upon adduct formation. researchgate.net For instance, in the formation of dimethylamine-boron trihalide complexes, the N-H stretching frequency undergoes a red shift (moves to a lower frequency). researchgate.net The magnitude of this shift correlates with the strength of the Lewis acid; a larger shift indicates a stronger B-N bond. Studies show the N-H stretching frequency in I₃BNH(CH₃)₂ is lower than in F₃BNH(CH₃)₂, confirming that BI₃ is a stronger Lewis acid than BF₃. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool. The Gutmann-Beckett method uses the change in the ³¹P NMR chemical shift of triethylphosphine (B1216732) oxide (Et₃PO) upon complexation with a Lewis acid to determine a quantitative measure of acidity known as the Acceptor Number (AN). maynoothuniversity.ie A larger downfield shift corresponds to a stronger Lewis acid. These measurements confirm the established acidity trend for the boron trihalides. maynoothuniversity.ie

Theoretical Postulations and Computational Analysis of Lewis Acidity

To explain the experimentally observed trend, various theoretical models have been proposed and refined through computational analysis. Modern density functional theory (DFT) calculations have been instrumental in moving beyond classical explanations to provide a more nuanced understanding. unlp.edu.arresearchgate.net

The classical explanation for the low acidity of BF₃ invokes π-backbonding. pw.livenih.gov This model posits that the filled p-orbitals on the highly electronegative fluorine atoms donate electron density back to the vacant p-orbital on the boron atom. pw.livebyjus.com This interaction is considered most effective between the 2p orbitals of boron and fluorine due to their similar size and energy, leading to a significant B-F double bond character. pw.live This internal stabilization would reduce the electron deficiency of the boron center, thereby decreasing its affinity for an external Lewis base. nih.gov

However, numerous computational studies have challenged this simple explanation. nih.govnih.govresearchgate.net Some calculations suggest that the p(π)-p(π) overlap and the resulting π population at the boron center are actually smaller for BF₃ than for BCl₃. nih.govacs.org Furthermore, the concept of π-backbonding as the dominant factor fails to explain the reversal of the acidity trend observed with weak Lewis bases. nih.govacs.org Modern analyses suggest that the energy required to break this π-bond upon pyramidalization during adduct formation is only one part of a more complex picture, with other factors like σ-bonding and electrostatic repulsion playing crucial roles. nih.govresearchgate.net The weakening of the B-X σ-bonds from BF₃ to BI₃ is now considered a primary reason for the decreasing energy required for pyramidalization, which in turn favors adduct formation with heavier halides. researchgate.net

More recent theoretical treatments focus on other electronic properties. The electron affinity (EA) of the Lewis acid, which is its ability to accept an electron, is a key factor. unlp.edu.arresearchgate.net Experimental measurements and calculations show that the electron affinities of the boron trihalides increase in the order BF₃ < BCl₃ < BBr₃. unlp.edu.arresearchgate.net This trend parallels the observed Lewis acidity, suggesting that the greater ability of the heavier boron trihalides to accommodate an incoming electron pair contributes to their stronger acidity. unlp.edu.ar

The polarizability of the boron center is also a critical factor. acs.orgacs.org As the halogen atoms become larger and less electronegative (from F to I), the boron center becomes more polarizable. This means its electron cloud can be more easily distorted upon the approach of a Lewis base, facilitating the formation of the dative bond. While the localizability of the reactive unoccupied orbital on the boron atom is similar across the series, the increased polarizability of boron in the heavier trihalides enhances its electrophilicity and contributes to the stronger acid-base interaction. acs.orgacs.orgcapes.gov.br

From a frontier molecular orbital (FMO) perspective, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the Lewis acid is a direct indicator of its strength. A lower LUMO energy signifies a better electron acceptor. chemrxiv.orgaskfilo.com Computational studies consistently show that the LUMO energy of the boron trihalides decreases significantly down the group: E(LUMO) of BF₃ > BCl₃ > BBr₃ > BI₃. unlp.edu.archemrxiv.orgaskfilo.com This lower-lying LUMO in the heavier halides leads to a smaller energy gap between the acid's LUMO and the base's Highest Occupied Molecular Orbital (HOMO), resulting in a stronger, more stabilizing orbital interaction upon adduct formation. nih.govchemrxiv.org This trend in LUMO energy is now considered a primary driver of the observed Lewis acidity order. unlp.edu.archemrxiv.org The contribution of the boron p(π) atomic orbital to the LUMO is nearly constant across the series, but the halogen contribution decreases, making the LUMO more localized on the boron center for the heavier halides and thus more accessible for bonding with a Lewis base. unlp.edu.ar

Limitations of Electronegativity-based Predictions for Lewis Acidity Trend

A simplistic prediction based on the high electronegativity of fluorine would suggest that this compound (BF₃) should be the strongest Lewis acid among the boron trihalides (BX₃). This is because the highly electronegative fluorine atoms would be expected to withdraw electron density most effectively from the boron center, making it more electron-deficient and thus a better electron pair acceptor. However, experimental evidence and advanced theoretical studies reveal a contrary trend: the Lewis acidity increases down the group, from BF₃ to BBr₃ (BF₃ < BCl₃ < BBr₃). unlp.edu.arnih.govacs.org This discrepancy highlights the limitations of using electronegativity alone to predict chemical reactivity in this context.

Several factors contribute to this reversed acidity trend, challenging the straightforward electronegativity argument:

π-Backbonding: The most widely cited explanation involves the concept of π-backbonding. In the planar BF₃ molecule, the boron atom has a vacant p-orbital, and the fluorine atoms have filled p-orbitals. This allows for the donation of electron density from the fluorine p-orbitals to the empty boron p-orbital, creating a partial π-bond. nih.gov This delocalization of electrons strengthens the B-F bond and reduces the electron deficiency of the boron atom, thereby decreasing its Lewis acidity. The extent of this π-backbonding is most effective with fluorine due to the similar size and energy of the boron 2p and fluorine 2p orbitals. As the halogen size increases (Cl, Br), the orbital overlap becomes less effective, leading to weaker π-backbonding and a more electron-deficient boron center, thus increasing Lewis acidity. wikipedia.org

Ionic Character and Electrostatic Repulsion: An alternative and complementary explanation focuses on the ionic character of the B-X bonds and electrostatic forces. As the electronegativity of the halogen increases, the ionicity of the B-X bond also increases. nih.govacs.org This leads to greater partial positive charge on the boron atom in BF₃ compared to BCl₃ or BBr₃. While this would seem to enhance Lewis acidity, it also increases the electrostatic repulsion between the incoming Lewis base and the partial negative charges on the fluorine atoms. Furthermore, upon forming an adduct, the increased ionicity in the B-F bonds leads to greater repulsive energy, which destabilizes the resulting complex. This repulsive force is a key factor behind the observed acidity trend. nih.govacs.org

Therefore, the Lewis acidity of this compound is not governed solely by the inductive effect of the electronegative fluorine atoms but is a complex interplay of π-backbonding, electrostatic interactions, and the energetic cost of geometric reorganization.

Loss of Planarity and Pyramidalization upon Adduct Formation

The this compound molecule, in its free state, possesses a trigonal planar geometry with D₃h symmetry. byjus.com The boron atom is sp² hybridized, and the F-B-F bond angles are 120°. byjus.comunacademy.com This planarity is a key feature of the molecule.

Lewis Acid-Base Interactions of this compound: Mechanistic and Structural Insights

The interaction of this compound with Lewis bases is a cornerstone of its chemistry, leading to the formation of stable addition products known as adducts. wikipedia.orgquora.com These interactions are characterized by the donation of a lone pair of electrons from the Lewis base to the electron-deficient boron atom of BF₃. quora.com The study of these interactions provides fundamental insights into reaction mechanisms, chemical bonding, and the factors that control molecular structure and stability.

Electron Pair Acceptance Mechanisms and Boron Hybridization State Changes

In its ground state, the boron atom in BF₃ has three valence electrons and is sp² hybridized, leaving a vacant 2p orbital perpendicular to the molecular plane. byjus.comallen.in This empty p-orbital is the primary site for Lewis acid activity. vaia.com When a Lewis base, such as ammonia (NH₃) with its lone pair of electrons on the nitrogen atom, approaches BF₃, an interaction occurs.

The mechanism involves the donation of the lone pair from the nitrogen atom into the vacant p-orbital of the boron atom. doubtnut.comquora.com This forms a new coordinate covalent bond (or dative bond) between the nitrogen and boron atoms. doubtnut.com

This process of electron pair acceptance induces a fundamental change in the electronic structure of the boron atom. To form four single bonds (three to fluorine and one to the Lewis base), the hybridization of the boron atom changes from sp² to sp³. doubtnut.comyoutube.com This rehybridization results in a corresponding change in molecular geometry around the boron center, from trigonal planar to tetrahedral. doubtnut.com The original F-B-F bond angles of 120° are compressed to approximately the tetrahedral angle (109.5°) in the resulting adduct.

Table 1: Hybridization and Geometry Changes in BF₃ upon Adduct Formation Data sourced from multiple references. byjus.comdoubtnut.comallen.inyoutube.com

PropertyFree BF₃ MoleculeBF₃ in Adduct (e.g., H₃N-BF₃)
Boron Hybridizationsp²sp³
Geometry around BoronTrigonal PlanarTetrahedral
F-B-F Bond Angle120°~109.5°

Factors Governing Adduct Stability and Electronic Perturbations

Key factors influencing adduct stability include:

Strength of the Lewis Base: A stronger Lewis base, which has a greater tendency to donate its electron pair, will generally form a more stable adduct. youtube.com

Reorganization Energy: As mentioned previously, the energy required to distort the planar BF₃ into a pyramidal geometry must be overcome. acs.org A higher reorganization energy leads to a less stable adduct. This is a primary reason for the lower-than-expected acidity of BF₃.

Electrostatic and Orbital Interactions: The stability of the adduct is determined by the balance between attractive electrostatic forces, stabilizing orbital interactions (the formation of the new bond), and the destabilizing Pauli repulsion and reorganization energy. nih.gov

Solvation Effects: In solution, the interaction of the solvent with both the Lewis base and the resulting adduct can significantly influence the measured stability. Specific interactions, such as hydrogen bonding with the solvent, can alter the enthalpy of adduct formation. nih.govnih.govpreprints.org For example, studies in dichloromethane (B109758) (DCM) show that specific hydrogen bonding between DCM and both the base and the adduct plays a crucial role in the thermodynamics. nih.govnih.gov

The formation of the adduct leads to significant electronic perturbations throughout the complex. The donation of electrons into the BF₃ moiety increases the electron density on the boron and, to a lesser extent, the fluorine atoms. This charge transfer is a defining electronic feature of the Lewis acid-base interaction. nih.gov

Coordination Chemistry of Boron Trifluoride Adducts and Complexes

Synthesis and Characterization of Boron Trifluoride Adducts with Diverse Lewis Bases

The formation of a this compound adduct involves the donation of a lone pair of electrons from a Lewis base to the empty orbital of the boron atom in BF₃, forming a coordinate covalent bond. libretexts.orgunacademy.com This process results in the formation of a new, larger compound known as a Lewis acid-base complex or adduct. libretexts.org

Adducts with Oxygen-Containing Lewis Bases (e.g., Ethers, Water, Carbonyl Compounds, Hydroxylamines)

This compound readily forms adducts with a variety of oxygen-containing Lewis bases. softbeam.net A classic example is the adduct with diethyl ether, BF₃·O(C₂H₅)₂, which is a commonly used liquid source of BF₃ in the laboratory. wikipedia.org The synthesis of such adducts can often be achieved by direct reaction of gaseous BF₃ or its etherate with the corresponding oxygen-containing compound. researchgate.net For instance, trimethyl phosphate (B84403) this compound (TMP-BF) can be synthesized by dissolving this compound etherate in hexane (B92381) and then adding trimethyl phosphate, leading to the precipitation of the complex. daneshyari.com

The interaction of BF₃ with water leads to the formation of an aquo adduct, H₂O-BF₃, which can then undergo further reaction. chemeurope.com Ab initio calculations have been employed to study the complexes of BF₃ with various formyl compounds like formaldehyde (B43269) (H₂CO), acetaldehyde (B116499) (CH₃CHO), and formyl fluoride (B91410) (HCOF). scielo.org.za These studies reveal that the HCO group of the base is typically coplanar with one of the B-F bonds of BF₃. scielo.org.za

The strength of the interaction between BF₃ and oxygen-containing bases can vary significantly. For example, while diethyl ether forms a stable complex, experimental and computational studies have shown a much weaker interaction with bis(2,2,2-trifluoroethyl) ether and essentially no interaction with perfluorodiethyl ether under similar conditions. nasa.gov This difference is attributed to the electron-withdrawing effect of the fluorine substituents on the ether, which reduces the electron density on the oxygen atom. nasa.gov

Adducts with Nitrogen-Containing Lewis Bases (e.g., Amines, Pyridine, Hydroxylamines, Oligopyrroles)

Nitrogen-containing compounds are excellent Lewis bases and readily form stable adducts with this compound. ntu.edu.sg The reaction between ammonia (B1221849) (NH₃) and BF₃ is a textbook example of Lewis acid-base adduct formation, resulting in the compound H₃N·BF₃. libretexts.orgunacademy.com In this adduct, the nitrogen atom donates its lone pair of electrons to the boron atom. unacademy.comjove.com

Pyridine and its derivatives also form well-characterized adducts with BF₃. Pyridine this compound (PBF) has been synthesized and studied for its potential application as an electrolyte additive in lithium-ion batteries. researchgate.netdaneshyari.com The synthesis of N-heterocyclic-BF₃ adducts, such as those with pyrazine (B50134) and 4,4'-dipyridyl, has also been reported. researchgate.net These adducts are often redox-active and have been characterized using various spectroscopic techniques. researchgate.net

The coordination of BF₃ to more complex nitrogen-containing systems like formazanate ligands has also been explored. These boron difluoride adducts of formazanate ligands can have their physical and electronic properties modulated through protonation and coordination to other metals. uwo.ca

Adducts with Sulfur-Containing Lewis Bases (e.g., Sulfoxides, Thioethers)

This compound also forms adducts with sulfur-containing Lewis bases. google.com The interaction of BF₃ with thioethers, for example, has been studied. In the reaction of BH₃ with (CH₃)₂S, the sulfur atom donates an electron pair to the boron atom, forming the adduct H₃B:S(CH₃)₂. pressbooks.pub While this example involves borane (B79455) (BH₃), it illustrates the general principle of Lewis acid-base interaction that also applies to BF₃.

Research has also been conducted on the coordination of boron trihalides with thioureas. rsc.org Studies on these adducts aim to determine whether the coordination occurs at the nitrogen or the sulfur atom. rsc.org

Coordination with Carbon Monoxide and Other Weak Donors

While strong Lewis bases readily form stable adducts with BF₃, weaker donors like carbon monoxide (CO) can also coordinate. The formation of a van der Waals complex between this compound and carbon monoxide has been studied in liquefied argon using infrared spectroscopy. acs.org Boron monofluoride (BF), which is isoelectronic with CO, also acts as a ligand for transition metals, though it is unstable in its free form. wikipedia.org

Boron-Transition-Metal Complexes and Multi-bond Formation

The interaction of this compound extends to the realm of transition metal chemistry. Transition metal-boron based complexes were first reported in the early 1960s. nih.gov More recently, the oxidative addition of this compound to a transition-metal complex, specifically [(Cy₃P)₂Pt], has been demonstrated. researchgate.net This reaction leads to the formation of a product with a platinum-boron bond, trans-[(Cy₃P)₂Pt(BF₂)(FBF₃)]. researchgate.net

The study of boron-centered ligands and their transition metal complexes is an active area of research, with a focus on their synthesis, structural features, and reactivity. researchgate.net Theoretical studies have also explored the reaction of transition metal atoms with BF₃, predicting the formation of complexes with boron-transition metal triple bonds, such as FB≡MF₂. amazonaws.com

Advanced Structural and Spectroscopic Analysis of Adducts

A variety of advanced analytical techniques are employed to characterize this compound adducts and elucidate their structural and electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy is used to observe changes in vibrational frequencies upon adduct formation. For instance, the formation of the BF₃-diethyl ether complex is indicated by new absorptions in the IR spectrum corresponding to the B-F stretching vibrations of the coordinated BF₃ moiety. nasa.gov Shifts in the vibrational frequencies of the Lewis base upon coordination also provide evidence of adduct formation. nasa.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles within the adduct. researchgate.net For example, the crystal structure of the reaction product of a tetramethylquinoxaline-BF₃ adduct with water revealed the formation of the BF₄⁻ counterion. researchgate.net

Computational Methods: Ab initio and density functional theory (DFT) calculations are powerful tools for studying the structures, energies, and bonding of BF₃ adducts. scielo.org.zamdpi.com These calculations can predict optimized geometries, interaction energies, and changes in charge distribution upon complexation. scielo.org.za For example, calculations have been used to compare the Lewis acidity of the boron trihalides and to understand the nature of the bonding in BF₃ and its complexes. chemeurope.com

Data Tables

Table 1: Selected this compound Adducts and Their Synthesis/Characterization

AdductLewis Base TypeSynthesis/Characterization Highlights
BF₃·O(C₂H₅)₂Oxygen (Ether)Commonly used liquid source of BF₃; formed by direct reaction. wikipedia.org
TMP-BFOxygen (Phosphate)Synthesized from BF₃·O(C₂H₅)₂ and trimethyl phosphate. daneshyari.com
H₃N·BF₃Nitrogen (Amine)Classic example of Lewis acid-base adduct formation. libretexts.orgunacademy.com
Pyridine-BF₃ (PBF)Nitrogen (Pyridine)Studied as an electrolyte additive in batteries. researchgate.netdaneshyari.com
trans-[(Cy₃P)₂Pt(BF₂)(FBF₃)]Transition MetalFormed by oxidative addition of BF₃ to a platinum complex. researchgate.net
BF₃·COWeak Donor (CO)A van der Waals complex studied by IR spectroscopy in liquefied argon. acs.org

Table 2: Spectroscopic Data for Selected this compound Adducts

AdductSpectroscopic TechniqueKey Findings
N-Heterocyclic-BF₃ adducts¹¹B and ¹⁹F NMRChemical shifts confirm adduct formation. chemrxiv.org
BF₃·O(C₂H₅)₂IR SpectroscopyNew absorptions for B-F stretching vibrations of coordinated BF₃. nasa.gov
TMQ-(BF₃) reaction productX-ray CrystallographyRevealed the formation of the BF₄⁻ counterion. researchgate.net

Vibrational Spectroscopy (e.g., Matrix-Isolation Infrared Spectroscopy) for Conformational and Bonding Studies

Vibrational spectroscopy, particularly when combined with matrix-isolation techniques, is a powerful tool for investigating the structures and bonding of this compound adducts. By trapping BF₃ and a Lewis base in an inert gas matrix at cryogenic temperatures (e.g., 20 K), researchers can study the resulting complexes in an environment that minimizes intermolecular interactions. rsc.org

This method allows for the detailed analysis of the vibrational modes of the adducts. The formation of a coordinate bond between the boron atom of BF₃ and a donor atom from the Lewis base leads to characteristic shifts in the vibrational frequencies of both molecules. For instance, in the BF₃·H₂O complex, new absorption bands corresponding to the B-O stretching and other vibrational modes of the adduct appear, while the vibrational frequencies of the B-F bonds in BF₃ and the O-H bonds in water are perturbed. rsc.org

Systematic studies have been conducted on a variety of BF₃ complexes with different electron donors, including carbon monoxide (CO), sulfur dioxide (SO₂), ammonia (NH₃), and dimethyl ether ((CH₃)₂O). acs.org In the case of the BF₃·N₂O complex, infrared spectroscopy has been used to identify and characterize the 1:1 molecular complex. researchgate.net The observed wavenumber shifts provide valuable data that can be compared with theoretical predictions to confirm the structure and understand the nature of the intermolecular interaction. acs.orgresearchgate.net

For example, a study on the BF₃·H₂O complex identified several absorption bands of the 1:1 adduct. These assignments were corroborated by ab initio molecular-orbital calculations, which predicted the wavenumbers and intensities of the fundamental bands of the complex. rsc.org This combined experimental and theoretical approach is crucial for accurately interpreting the vibrational spectra and gaining a deeper understanding of the bonding in these donor-acceptor complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Adduct Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for characterizing the structure and dynamics of this compound adducts in solution. By analyzing the chemical shifts and coupling constants of various nuclei, such as ¹H, ¹¹B, and ¹⁹F, researchers can obtain detailed information about the electronic environment and connectivity of atoms within the adducts. researchgate.netchemrxiv.org

For instance, low-temperature ¹H and ¹⁹F NMR spectroscopy has been used to confirm the formation of the simple donor-acceptor complex H₂O → BF₃ in acetone (B3395972) solutions. researchgate.net The observation of proton-fluorine coupling provides definitive evidence for the formation of the B-O bond. researchgate.net

In studies of more complex systems, such as the adducts formed between BF₃ and N-heterocycles, NMR is used to structurally characterize the new compounds. researchgate.netchemrxiv.org The ¹¹B NMR chemical shift is particularly sensitive to the coordination number and geometry of the boron atom, while ¹⁹F NMR provides information about the fluorine atoms in the BF₃ moiety. For example, the formation of adducts like Py-(BF₃)₂, Q-(BF₃)₂, and TMQ-(BF₃) has been confirmed through detailed ¹H, ¹¹B, and ¹⁹F NMR analysis. researchgate.netchemrxiv.org

NMR is also a powerful tool for studying dynamic processes such as halide exchange reactions. In solutions containing different boron trihalide adducts, NMR can be used to detect the formation of mixed halide adducts. For example, in a mixture of dimethyl ether-boron trifluoride (Me₂O·BF₃) and dimethyl ether-boron trichloride (B1173362) (Me₂O·BCl₃), ¹⁹F and ¹H NMR spectra reveal the presence of mixed adducts like Me₂O·BF₂Cl and Me₂O·BFCl₂. rsc.org The chemical shifts and coupling constants for these mixed species can be determined, providing insight into the distribution of halogens around the boron atom. rsc.org

Below is a table summarizing the NMR parameters for some dimethyl ether-boron trihalide adducts:

Adduct¹H Chemical Shift (δ, ppm)¹⁹F Chemical Shift (δ, ppm)¹¹B Chemical Shift (δ, ppm)¹¹B-¹⁹F Coupling Constant (J, Hz)
Me₂O·BF₃3.96158.211.3-
Me₂O·BF₂Cl4.04132.67.227.0
Me₂O·BFCl₂4.16116.23.053.8
Me₂O·BCl₃4.34-0.0-
Me₂O·BF₂Br4.05123.9-37.8
Me₂O·BFBr₂4.21103.314.876.1
Me₂O·BBr₃4.46-4.1-
Me₂O·BCl₂Br4.36-9.0-
Me₂O·BClBr₂4.40---
Me₂O·BFClBr4.18109.7-66.5

Data sourced from rsc.org. Chemical shifts for ¹H are relative to tetramethylsilane, ¹⁹F relative to CFCl₃, and ¹¹B relative to Me₂O·BCl₃.

Quantum-Chemical Simulations for Predicting Adduct Structures, Interaction Energies, and Spectral Properties

Quantum-chemical simulations are a powerful complement to experimental techniques in the study of this compound adducts. These computational methods allow for the prediction of molecular structures, interaction energies, and spectral properties, providing a deeper understanding of the nature of the bonding and the factors that govern adduct formation. scielo.org.zaacs.org

Ab initio molecular orbital theory and density functional theory (DFT) are commonly employed to model these systems. scielo.org.zaacs.org These calculations can predict the geometries of the adducts, including bond lengths and angles, with a high degree of accuracy. For example, calculations on the BF₃·N₂ complex predicted an axial structure with a B···N distance of 252.3 pm and an FBN angle of 91.6°. acs.org

Simulations can also provide valuable information about the energetics of adduct formation. The interaction energy, which is a measure of the strength of the donor-acceptor bond, can be calculated. For the BF₃·N₂ complex, the interaction energy was calculated to be -5.130 kJ mol⁻¹, after correcting for the distortion energy of the BF₃ fragment. acs.org

Furthermore, quantum-chemical methods can be used to predict vibrational spectra. The calculated vibrational frequencies and their shifts upon complex formation can be compared with experimental data from techniques like matrix-isolation infrared spectroscopy to confirm the assignments of spectral features and to validate the computational model. acs.orgresearchgate.net For instance, in a study of the HCN-BF₃ complex, various DFT methods were evaluated for their ability to predict vibrational frequencies, with methods like B3PW91 showing good agreement with experimental data. acs.org

A systematic study of BF₃ complexes with various linear nitrogen donors, such as N₂, NCH, and NCCCH, used ab initio calculations to predict structures, energetics, and electronic properties. acs.org The table below summarizes some of the computed properties for these complexes.

ComplexB···N Distance (pm)Interaction Energy (kJ mol⁻¹)
BF₃·N₂252.3-5.130
BF₃·NCH--
BF₃·NCCCH--

Data sourced from acs.org. Note: Specific values for BF₃·NCH and BF₃·NCCCH interaction energies and bond distances were not provided in the snippet.

These computational approaches are essential for interpreting experimental results and for exploring the properties of adducts that may be difficult to study experimentally. They provide a theoretical framework for understanding the structure-property relationships in the coordination chemistry of this compound.

Halide Exchange Reactions and Formation of Mixed Halide Adducts

This compound participates in rapid halide exchange reactions with other boron trihalides, such as boron trichloride (BCl₃) and boron tribromide (BBr₃). This process leads to the formation of mixed boron halide species, for example, BF₂Cl and BCl₂F. wikipedia.orgchemeurope.com Due to the facility of this exchange, isolating the pure mixed halides is not feasible. wikipedia.orgchemeurope.com

The general reaction for this exchange can be represented as: BF₃ + BCl₃ ⇌ BF₂Cl + BCl₂F wikipedia.orgchemeurope.com

These exchange reactions also occur within adducts of boron trihalides. For instance, when dimethyl ether adducts of different boron trihalides are mixed in a methylene (B1212753) chloride solution, halogen exchange readily occurs to form adducts of the mixed boron trihalides. rsc.org These mixed adducts can be detected and characterized by NMR spectroscopy. rsc.org

In the trimethylamine (B31210) (Me₃N) adduct system, it has been shown that Me₃N·BX₃ adducts react with free boron trihalides (BY₃) in solution to produce mixed halide adducts like Me₃N·BX₂Y. researchgate.net Isotope labeling studies have demonstrated that the B-N bond remains intact during this process, suggesting a bridged transition state involving a five-coordinate boron atom. researchgate.net

The relative Lewis acidity of the boron trihalides follows the order BF₃ < BCl₃ < BBr₃ < BI₃. wikipedia.org This trend is often attributed to the degree of π-bonding in the planar boron trihalide that is lost upon pyramidalization during adduct formation. wikipedia.org This difference in acidity can influence the equilibrium of halide exchange reactions.

Tetrafluoroborate (B81430) Salts as Non-Coordinating Anions: Synthesis and Utility

The tetrafluoroborate anion, [BF₄]⁻, is a well-known and widely used non-coordinating or, more accurately, weakly coordinating anion. wikipedia.orgwikipedia.org Its utility stems from its low nucleophilicity and basicity, which allows the corresponding cation to be the primary reactive species in a chemical reaction. chemeurope.com

Synthesis: Tetrafluoroborate salts can be synthesized through several methods:

Reaction of a Lewis acid with a fluoride source: this compound reacts with fluoride salts, such as cesium fluoride (CsF), to form the corresponding tetrafluoroborate salt. wikipedia.orgchemeurope.com CsF + BF₃ → Cs[BF₄] wikipedia.org

Reaction of tetrafluoroboric acid with a base: Neutralization of tetrafluoroboric acid (HBF₄) with a base will yield a tetrafluoroborate salt. chemeurope.comwikipedia.org

Reaction of boric acid with hydrofluoric acid: Boric acid reacts with hydrofluoric acid (HF) to produce tetrafluoroboric acid, which can then be converted to a tetrafluoroborate salt. wikipedia.org

Utility: The primary utility of tetrafluoroborate salts lies in their role as a source of weakly coordinating anions. wikipedia.orgwikipedia.org This property is valuable in a variety of chemical contexts:

Stabilizing reactive cations: The tetrafluoroborate anion can be used to isolate and stabilize highly electrophilic cations, such as diazonium ions, which are otherwise difficult to obtain as stable solids. wikipedia.orgchemeurope.com

Homogeneous catalysis: Tetrafluoroborate salts are employed as counterions for cationic metal complexes used in homogeneous catalysis, such as in alkene polymerization. wikipedia.org The weakly coordinating nature of the anion helps to maintain a coordinatively unsaturated and, therefore, catalytically active metal center. wikipedia.org

Electrochemical applications: Due to their stability and solubility in organic solvents, tetrafluoroborate salts are often used as electrolytes in electrochemical studies and applications. chemeurope.com

Organic synthesis: In some reactions, the tetrafluoroborate anion can act as a fluoride source. A classic example is the Balz-Schiemann reaction, where the thermal decomposition of an aryl diazonium tetrafluoroborate yields an aryl fluoride. researchgate.net

Advanced Synthetic Methodologies Utilizing Boron Trifluoride

Preparation and Purification of Boron Trifluoride-Derived Reagents and Complexes

The gaseous nature of this compound can render it difficult to handle in a standard laboratory setting. Consequently, several liquid complexes of BF₃ have been developed to serve as convenient, easy-to-handle sources of this versatile Lewis acid. commonorganicchemistry.com The preparation and purification of these reagents are crucial for ensuring their reactivity and the reproducibility of synthetic procedures.

This compound diethyl etherate, a coordination complex of this compound and diethyl ether, is one of the most commonly used forms of BF₃ in organic synthesis. sigmaaldrich.comheyigasglobal.com It is a colorless to light yellow fuming liquid that offers the reactivity of BF₃ in a more manageable form. commonorganicchemistry.comnih.gov

Synthesis: The synthesis of BF₃·OEt₂ is typically achieved through the vapor-phase reaction of anhydrous diethyl ether with this compound gas. nih.gov This exothermic reaction forms a stable complex where the oxygen atom of the diethyl ether donates a lone pair of electrons to the electron-deficient boron atom of BF₃. wikipedia.org Commercially, it is widely available, making laboratory synthesis often unnecessary. heyigasglobal.com

Purification: Commercially available BF₃·OEt₂ can contain impurities that may affect sensitive reactions. Purification is often achieved by distillation, commonly over calcium hydride (CaH₂), to remove water and other impurities. reddit.com It is important to note that BF₃·OEt₂ reacts with water, so drying agents are not always necessary if the complex is freshly distilled. reddit.com

Handling and Storage: Due to its reactivity with moisture and air, BF₃·OEt₂ should be handled under an inert atmosphere, such as nitrogen or argon. uga.eduuconn.edu It is corrosive and can cause severe burns. medcraveonline.com Proper personal protective equipment, including gloves and safety goggles, is essential. uconn.edu Storage should be in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and oxidizing agents. uga.edusigmaaldrich.com

Table 1: Physical Properties of this compound Diethyl Etherate

PropertyValue
CAS Number 109-63-7
Molecular Formula BF₃·O(C₂H₅)₂
Molecular Weight 141.93 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 126-129 °C
Melting Point -58 °C
Density 1.15 g/mL

The this compound methanol complex (BF₃·MeOH) is another valuable reagent, primarily utilized for esterification and transesterification reactions. heyigasglobal.com It is typically available as a solution in methanol at various concentrations, such as 10%, 14%, or 20%. heyigasglobal.comsigmaaldrich.comsigmaaldrich.com

Preparation: The complex is formed by the reaction of this compound with methanol. researchgate.net In an industrial setting, this compound gas is introduced into a jacketed packed column where it reacts with methanol to form the complex solution. guidechem.com The concentration of BF₃ in the resulting solution can be controlled by the process parameters. guidechem.com For laboratory use, commercially prepared solutions are most common. sigmaaldrich.com These solutions are prepared using ACS grade methanol to ensure high purity. sigmaaldrich.com

The reaction between BF₃ and methanol is an exothermic Lewis acid-base interaction, where the oxygen of methanol acts as the Lewis base. researchgate.net

Table 2: Properties and Applications of this compound Methanol Complex

PropertyDescription
CAS Number 373-57-9
Common Concentrations 10-20% (w/w) in methanol
Primary Applications Esterification of fatty acids, transesterification of vegetable oils for biodiesel production. heyigasglobal.com
Other Uses Cleavage of acetylated dyes, formation of methyl ethers from alcohols. heyigasglobal.com

This compound as a Versatile Reagent in Complex Organic Synthesis

The strong Lewis acidity of this compound and its complexes makes them powerful catalysts for a multitude of organic transformations. heyigasglobal.comheyigasglobal.com They are instrumental in facilitating reactions that are crucial for the synthesis of complex organic molecules, including pharmaceuticals and natural products. medcraveonline.comheyigasglobal.com

This compound has proven to be an effective catalyst in promoting atom-economical reactions, where the majority of the atoms from the reactants are incorporated into the final product. Examples include cycloaddition reactions and rearrangements.

BF₃·OEt₂ has been shown to catalyze the Diels-Alder reaction of α-ethenylidene cyclanones, providing a highly stereoselective route to spirocyclic dienones. researchgate.net The stereospecificity of BF₃-catalyzed reactions is also evident in the rearrangement of epoxides. For instance, the treatment of various steroidal epoxides with BF₃·OEt₂ in benzene solution leads to the formation of ketones through stereospecific hydride shifts. rsc.org These rearrangements often result in the formation of a less stable configuration at an adjacent bridgehead, highlighting the kinetic control exerted by the catalyst. rsc.org The cis-addition of diborane, which can be generated from sodium borohydride and BF₃·OEt₂, to alkenes is another example of a stereoselective transformation that is widely applied in natural product synthesis. medcraveonline.com

This compound diethyl etherate is a powerful tool for the synthesis of a diverse range of heterocyclic compounds. rsc.org Its ability to activate alkynes towards cyclization has been extensively explored. rsc.org

BF₃·OEt₂-catalyzed cyclization of alkynes has been successfully employed in the synthesis of various heterocyclic systems, including:

Dihydropyrans

Quinolines

Dehydropiperidines

Oxindoles rsc.org

Furthermore, BF₃ has been utilized in the synthesis of nitrogen-containing heterocycles. chemrxiv.org For example, adducts of N-heterocycles like quinoxalines, pyrazines, and pyridines with BF₃ can form redox-active materials. chemrxiv.org The Lewis acid also catalyzes the reaction of β,δ-triketones with hydrogen peroxide to produce tricyclic monoperoxides. researchgate.net

The catalytic properties of this compound and its complexes are frequently harnessed in the synthesis of natural products and key intermediates for drug discovery. medcraveonline.comheyigasglobal.com Its role as a Lewis acid catalyst is crucial for enhancing reaction rates and improving yields in the synthesis of various pharmaceutical compounds, including antibiotics and vitamins. heyigasglobal.com

A notable example is the use of BF₃·OEt₂ in the synthesis of the sesquiterpene cuprane. medcraveonline.com In this synthesis, the rearrangement of an epoxide intermediate, catalyzed by BF₃·OEt₂, is a key step. medcraveonline.com this compound etherate is also integral to pharmaceutical synthesis, catalyzing steps in the production of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen via Friedel-Crafts acylation or esterification. heyigasglobal.com It also plays a role in the synthesis of antibiotics such as ciprofloxacin. heyigasglobal.com Additionally, BF₃·OEt₂ is used in the generation of diborane for hydroboration-oxidation reactions, a method widely applied in the synthesis of many natural products. medcraveonline.com

Isotopic Synthesis and Labeling Strategies

The unique nuclear properties of boron's isotopes, ¹⁰B and ¹¹B, have spurred the development of sophisticated methods for their separation and for the synthesis of isotopically labeled compounds. This compound (BF₃) is a key precursor in many of these advanced methodologies, particularly in the production of radiolabeled imaging agents and the industrial-scale separation of boron isotopes.

Synthesis of ¹⁸F-Tetrafluoroborate via Direct Radiofluorination of BF₃

The development of positron emission tomography (PET) imaging probes has led to innovative methods for synthesizing radiolabeled compounds. One such probe, ¹⁸F-tetrafluoroborate ([¹⁸F]BF₄⁻), has shown promise for imaging the sodium/iodide symporter (NIS), a protein significant in medical diagnostics. Traditional synthesis methods for [¹⁸F]BF₄⁻ often result in suboptimal radiochemical yield and specific activity. nih.gov To overcome these limitations, a rapid and efficient automated synthesis method involving the direct radiofluorination of this compound has been developed. nih.govelsevierpure.com

This advanced method utilizes cyclotron-produced [¹⁸F]fluoride, which is first trapped on a quaternary methyl ammonium (QMA) anion exchange cartridge. nih.govresearchgate.net The trapped [¹⁸F]fluoride then reacts with a solution of this compound freshly prepared in a mixture of petroleum ether and tetrahydrofuran. elsevierpure.com The resulting [¹⁸F]tetrafluoroborate product is retained on the QMA cartridge, which is subsequently rinsed to remove impurities. researchgate.net The final product is eluted using isotonic saline and passed through alumina cartridges and a sterilizing filter. nih.govresearchgate.net This solid-phase supported synthesis is notable for its speed and efficiency, producing [¹⁸F]TFB with high purity and specific activity in a very short time. snmjournals.orgsnmjournals.org

The optimized conditions for this automated synthesis have been well-documented, yielding a product suitable for preclinical and potentially clinical imaging studies. nih.govelsevierpure.com

Table 1: Optimized Synthesis Parameters for ¹⁸F-Tetrafluoroborate ([¹⁸F]TFB)
ParameterValueReference
Starting Radioactivity (¹⁸F-fluoride)40–44 GBq nih.govelsevierpure.com
Radiochemical Yield (uncorrected)20.0% ± 0.7% nih.govsnmjournals.org
Radiochemical Purity>98% nih.govelsevierpure.com
Specific Activity8.84 ± 0.56 GBq/µmol nih.govsnmjournals.org
Total Synthesis Time10 min nih.govelsevierpure.com

Industrial Processes for Boron Isotope Separation and Production

The separation of boron's stable isotopes, ¹⁰B and ¹¹B, is a critical process for various technological applications, particularly in the nuclear industry where ¹⁰B's high neutron absorption cross-section is utilized. iaea.org Due to the small separation factor between the isotopes, industrial-scale enrichment requires complex processes with many separation stages. iaea.orggoogle.com Several methods have been developed, with many relying on this compound as the process gas. researchgate.net

The most common industrial method is chemical exchange distillation . mdpi.com This technique exploits the slight difference in the complexing ability of ¹⁰BF₃ and ¹¹BF₃ with a donor molecule. mdpi.com A widely used system involves the reversible complexation of this compound gas with liquid anisole (methyl phenyl ether). google.commdpi.com In a cascade of packed towers, BF₃ gas flows counter-current to the liquid anisole-BF₃ complex. google.com During this process, an isotopic exchange occurs where ¹⁰B preferentially accumulates in the liquid complex phase, while ¹¹B becomes enriched in the gas phase. mdpi.com The ¹⁰B-enriched complex is then heated in a cracking tower to release the ¹⁰B-enriched BF₃ gas. google.com

Another established industrial method is the low-temperature fractional distillation of this compound itself. researchgate.netresearchgate.net This process leverages the small difference in the boiling points of ¹⁰BF₃ and ¹¹BF₃ at cryogenic temperatures. While conceptually simpler, it requires significant energy for refrigeration.

A third method, though less common, is gas centrifugation , which also uses BF₃ gas to separate the isotopes based on their mass difference under high rotational speeds. researchgate.net These industrial methods are characterized by their complexity and the need for precise control over process parameters to achieve the desired level of isotopic enrichment. google.commdpi.com

Table 2: Comparison of Industrial Boron Isotope Separation Methods Using BF₃
MethodPrinciple of SeparationKey Process ComponentsReference
Chemical Exchange DistillationIsotopic exchange equilibrium between BF₃ gas and a liquid BF₃-donor complex (e.g., anisole).Complexation tower, exchange rectifying column, cracking tower. google.commdpi.com
Low-Temperature Fractional DistillationDifference in volatility (boiling point) between ¹⁰BF₃ and ¹¹BF₃.Cryogenic distillation columns. researchgate.netresearchgate.net
Gas CentrifugationMass difference between ¹⁰BF₃ and ¹¹BF₃ under high centrifugal force.Cascades of high-speed gas centrifuges. researchgate.net

Advanced Applications of Boron Trifluoride in Chemical and Material Science Research

Boron Trifluoride in Advanced Materials Science and Polymer Research

This compound (BF₃) serves as a versatile and potent Lewis acid catalyst in the synthesis and modification of a wide array of materials. Its strong electrophilic nature facilitates numerous polymerization and depolymerization reactions, leading to the creation of high-performance polymers and innovative recycling strategies. Furthermore, its role in the engineering of novel porous materials highlights its significance in advanced materials science.

Catalytic Roles in High-Performance Polymer Synthesis and Resin Production

This compound is a widely utilized catalyst in the production of various polymers and resins due to its ability to initiate cationic polymerization. Its strong Lewis acidity allows it to activate monomers and promote chain propagation, leading to the formation of high-molecular-weight polymers with desirable properties.

One of the significant applications of BF₃ is in the synthesis of petroleum resins. These resins, particularly those derived from C9 aromatic hydrocarbons, are crucial components in adhesives, coatings, and inks. This compound, often in the form of its complexes like this compound diethyl etherate (BF₃·OEt₂), acts as an efficient catalyst in the polymerization of these hydrocarbon feeds. heyigasglobal.comgoogle.com The catalytic activity of BF₃ complexes can be tuned by varying the cocatalyst and support material, allowing for control over the resin's molecular weight and other properties. google.com This control is essential for producing resins with specific characteristics tailored for different industrial applications.

The catalytic prowess of BF₃ extends to the synthesis of other high-performance polymers. It is effective in the polymerization of unsaturated compounds to produce polyethers and can catalyze the cationic polymerization of various monomers, including benzoxazines. researchgate.net Complexes of this compound with amines, such as this compound monoethylamine, are used as curing agents for epoxy resins, contributing to the production of durable and high-performance materials with excellent thermal stability. researchgate.netactylis.com

Table 1: Applications of this compound in Polymer and Resin Synthesis

Application AreaPolymer/Resin TypeRole of this compoundKey Advantages
Adhesives & Coatings Petroleum Resins (C9)Cationic polymerization catalystControl over molecular weight and resin properties
Composites & Electronics Epoxy ResinsCuring agent (in amine complexes)Produces durable, high-performance materials with high thermal stability
Various PolyethersInitiator for polymerization of unsaturated compoundsVersatile synthesis of polyether structures
High-Performance Thermosets PolybenzoxazinesCationic polymerization catalystFacilitates the formation of high-performance thermosetting polymers

Research on Depolymerization and Recycling Concepts for Silicone Materials

The robust nature of silicone materials, while beneficial for their intended applications, poses a significant challenge for recycling. Research has demonstrated that this compound, particularly in the form of its diethyl etherate complex (BF₃·OEt₂), is a highly effective reagent for the depolymerization of silicones. This process offers a promising pathway for chemical recycling, breaking down end-of-life silicone products into valuable monomers that can be used to produce new, high-quality polymers.

The depolymerization process involves the cleavage of the siloxane (Si-O-Si) bonds that form the backbone of silicone polymers. This compound diethyl etherate facilitates this cleavage, converting the siloxane bonds into silicon-fluorine bonds. This reaction effectively breaks down the polymer chains into smaller, well-defined molecules such as difluorodimethylsilane and 1,3-difluoro-1,1,3,3-tetramethyldisiloxane. These fluorinated silane monomers can then be isolated and subsequently used as starting materials for the synthesis of new silicone polymers, thus closing the recycling loop.

A notable advantage of this depolymerization method is its efficiency under relatively mild, solvent-free conditions, which enhances its sustainability. Research has shown that this process can achieve high yields of the desired monomers, demonstrating its potential as a viable industrial recycling strategy for a wide range of silicone materials, including linear, branched, and crosslinked polysiloxanes.

Engineering of Boron-Oxygen Based Porous Materials

Boron-containing compounds are pivotal in the engineering of advanced porous materials, such as covalent organic frameworks (COFs). These materials are characterized by their crystalline structures, high porosity, and large surface areas, making them attractive for applications in gas storage, separation, and catalysis. The synthesis of boron-based COFs often involves the formation of boronate ester or spiroborate linkages.

While this compound may not always be the direct precursor, the principles of boron chemistry it embodies are central to the synthesis of these materials. For instance, boronate ester-linked COFs are typically synthesized through the condensation reaction of boronic acids with diols or catechols. Recent research has shown that 2D boronate ester COFs can be chemically reconstructed into 3D COFs with a complete lattice rearrangement through a base-triggered conversion of trigonal boronate esters to tetrahedral anionic spiroborate linkages. nih.gov This transformation highlights the dynamic nature of boron-oxygen bonds and the potential to engineer complex porous architectures.

Furthermore, boron-phosphine COFs have been developed, which feature both Lewis basic sites (phosphine) and weakly acidic sites (boron). nih.gov This combination can enhance the sorption properties of the material and provides a platform for the coordination of transition metals. The thermal stability of these boronate ester COFs is high, with decomposition often occurring only at temperatures above 350°C. nih.gov The engineering of such materials with tailored pore sizes and chemical functionalities is a burgeoning area of research with significant potential for creating next-generation functional materials.

This compound in Semiconductor Technology and Electronic Device Development

High-purity this compound is an indispensable specialty gas in the semiconductor industry. It plays a critical role in the fabrication of integrated circuits and other electronic components by enabling the precise modification of the electrical properties of semiconductor materials.

Doping Mechanisms in Semiconductor Fabrication (e.g., Ion Implantation, Epitaxial Growth of Silicon)

The primary application of this compound in semiconductor manufacturing is as a source of boron for doping silicon wafers. Doping is the process of intentionally introducing impurities into a semiconductor to alter its electrical conductivity. Boron, with one less valence electron than silicon, acts as a p-type dopant, creating "holes" (positive charge carriers) that increase the conductivity of the silicon.

Ion Implantation: This is the most common method for introducing boron into silicon wafers. In this process, this compound gas is ionized, and the resulting boron ions are accelerated to high energies and directed as a beam towards the silicon wafer. These high-energy ions penetrate the surface of the wafer and become embedded within the silicon crystal lattice. The depth and concentration of the implanted boron can be precisely controlled by adjusting the ion beam's energy and current. This level of control is crucial for the fabrication of modern microelectronic devices with extremely small feature sizes.

Epitaxial Growth of Silicon: this compound can also be used as a dopant during the epitaxial growth of silicon layers. Epitaxy is a process where a thin, single-crystal layer of silicon is grown on top of a silicon wafer substrate. By introducing a controlled amount of this compound into the reaction chamber during this growth process, boron atoms can be incorporated directly into the growing silicon crystal lattice. This technique allows for the creation of uniformly doped layers with precise thickness and composition.

Table 2: this compound in Semiconductor Doping

Doping TechniqueRole of this compoundKey Process ParametersOutcome
Ion Implantation Source of boron ionsIon energy, beam current, implant dosePrecise control over doping profile (depth and concentration)
Epitaxial Growth Dopant gasGas flow rate, growth temperature, pressureUniformly doped single-crystal silicon layers

Catalytic Contributions to Petrochemical Processing Research

This compound is a powerful Lewis acid catalyst that plays a significant role in various petrochemical processes. heyigasglobal.com Its ability to promote reactions such as isomerization, alkylation, and polymerization makes it a valuable tool for converting hydrocarbon feedstocks into more valuable products. heyigasglobal.comglobenewswire.compageplace.de

Isomerization: this compound can catalyze the isomerization of hydrocarbons, which involves rearranging their molecular structure to form isomers with different properties. pageplace.deacs.org For instance, it can be used to convert straight-chain alkanes into branched-chain alkanes, which have higher octane ratings and are therefore more desirable as components of gasoline.

Alkylation: In the context of petrochemicals, alkylation refers to the reaction of an alkane with an alkene to produce a larger, branched alkane. This compound is an effective catalyst for Friedel-Crafts alkylation reactions, which are used to produce high-octane gasoline components and other valuable chemicals. rsc.orggla.ac.ukwikipedia.org The catalytic activity of BF₃ in these reactions is often enhanced by the use of a co-catalyst. rsc.org

Polymerization: As discussed previously, this compound is a potent catalyst for the polymerization of unsaturated hydrocarbons. heyigasglobal.compageplace.de In the petrochemical industry, this is utilized in the production of various polymers and resins from olefin-rich feedstocks. For example, BF₃ is used to catalyze the polymerization of isobutylene to produce polyisobutylene, a versatile polymer used in lubricants, adhesives, and sealants. It also plays a role in the catalytic polymerization of polycyclic aromatic hydrocarbons like naphthalene to produce mesophase pitch, a precursor for carbon-based materials. rsc.org

The versatility of this compound as a catalyst in these fundamental petrochemical processes underscores its importance in the refining and chemical industries.

Alkylation Catalysis in Hydrocarbon Conversion Processes for Fuel Production

This compound (BF3) serves as a potent Lewis acid catalyst in various hydrocarbon conversion processes, most notably in alkylation reactions crucial for the production of high-octane gasoline. heyigasglobal.combusinesswire.com The alkylation process combines light isoparaffins, such as isobutane, with light alkenes like propylene and butylene, to yield a product known as alkylate. psu.edueia.govwikipedia.org This alkylate is a premium gasoline blending stock because it is rich in highly branched paraffins, which results in high octane numbers and clean-burning characteristics. wikipedia.org

In these reactions, BF3's strong electrophilic nature facilitates the formation of carbocation intermediates, which accelerates the reaction rates and improves product yields. jy-chemical.comjy-chemical.com The process is a key secondary unit operation in many petroleum refineries for producing high-octane components for both motor and aviation gasoline. eia.govwikipedia.org While sulfuric acid (H2SO4) and hydrofluoric acid (HF) are traditionally used as catalysts in alkylation, BF3 presents an alternative catalytic approach. psu.eduoapen.org The demand for efficient catalytic agents in the petrochemical industry, particularly for producing high-octane gasoline, is a significant driver for the use of this compound. businesswire.com

Table 1: Comparison of Catalysts in Alkylation for Fuel Production

Catalyst Chemical Formula State at Operating Conditions Key Characteristics
This compound BF3 Gas Strong Lewis acid, versatile catalyst for various reactions including alkylation and isomerization. heyigasglobal.combusinesswire.com
Sulfuric Acid H2SO4 Liquid Commonly used liquid catalyst in alkylation units. psu.eduoapen.org
Hydrofluoric Acid HF Gas/Liquid Effective catalyst, though its use raises significant safety considerations due to its toxicity and corrosivity. eia.govoapen.org

This compound in Pharmaceutical and Fine Chemical Synthesis Research

The utility of this compound extends significantly into the realms of pharmaceutical and fine chemical synthesis, where it is employed as a versatile and powerful Lewis acid catalyst. arkema.comheyigasglobal.com Its ability to accelerate reaction rates, improve yields, and enhance the selectivity of chemical transformations makes it an invaluable tool in the synthesis of complex organic molecules. heyigasglobal.comheyigasglobal.com BF3 and its various complexes, such as this compound etherate and this compound acetic acid complex, are instrumental in a wide array of reactions including esterification, polymerization, and alkylation. heyigasglobal.comheyigasglobal.com

In pharmaceutical manufacturing, BF3 facilitates the synthesis of a variety of compounds, including antibiotics and vitamins. heyigasglobal.com Its catalytic activity is crucial in key steps of drug synthesis, ensuring high purity and consistency of the final products. heyigasglobal.comheyigasglobal.com The precise control over reaction pathways afforded by BF3 is indispensable for creating the intricate molecular architectures often found in active pharmaceutical ingredients. studyraid.com Furthermore, in the fine chemical industry, BF3 is used to produce specialty chemicals where high precision and selectivity are paramount. jy-chemical.com The growing demand for more efficient and high-yield chemical processes continues to drive the application of this compound in these sectors. businesswire.com

Specialized and Emerging Functional Applications

Development of this compound-based Sensitive Neutron Detection Systems

This compound is a critical component in the development of sensitive neutron detection systems. mirion.compnnl.gov These detectors, known as BF3 proportional counters, are widely used for the detection of thermal neutrons. ias.ac.in The principle of detection relies on the nuclear reaction between neutrons and the isotope Boron-10 (¹⁰B), which is often enriched in the BF3 gas used in these detectors. mirion.comias.ac.in When a thermal neutron is captured by a ¹⁰B nucleus, it results in the emission of an alpha particle and a lithium-7 ion, which then ionize the surrounding BF3 gas. mirion.com This ionization event is collected as an electrical pulse, signaling the detection of a neutron.

BF3-filled detectors are characterized by their high neutron sensitivity and good discrimination against gamma radiation. ias.ac.inresearchgate.net They are a viable alternative to Helium-3 (³He) based detectors, the supply of which has become limited. pnnl.govinmm.org Research has focused on optimizing the performance of BF3 detectors by investigating factors such as gas pressure and the use of gas mixtures, for instance with argon, to improve the stability and pulse height characteristics. pnnl.govias.ac.in However, there are challenges associated with BF3 detectors, including the higher operating voltages required compared to ³He tubes and the toxicity of BF3 gas. pnnl.gov

Table 2: Characteristics of BF3 Neutron Detectors

Feature Description
Detection Principle Neutron capture by ¹⁰B in BF3 gas, leading to the emission of an alpha particle and a lithium-7 ion, which cause gas ionization. mirion.com
Key Isotope Boron-10 (¹⁰B), often enriched to 96% in the detector's fill gas. mirion.comias.ac.in
Advantages High neutron sensitivity, good gamma discrimination, and an alternative to scarce ³He. ias.ac.inresearchgate.netresearchgate.net
Disadvantages Requires significantly higher operating voltage than ³He detectors and BF3 gas is toxic. pnnl.gov

Role in Metal Refining Processes

This compound finds application in metallurgical processes, primarily as a flux and as a protective agent for molten metals. wikipedia.orgnih.gov In operations such as soldering and welding, BF3-based fluxes are used to remove metal oxides from surfaces, promoting better adhesion and flow of the molten solder or welding material. subarcflux.comnst.no An agglomerated aluminate-basic flux containing BF3 is specifically designed for high current-carrying capacity welding of various steels, including structural, pipe, and boiler steels. subarcflux.comnst.nosubarcflux.com This flux facilitates excellent slag removal, which is particularly beneficial in narrow groove welds of thick sections. subarcflux.comnst.no

Furthermore, this compound is utilized to protect molten magnesium and its alloys from oxidation during casting and other high-temperature processes. nih.govefcgases.com By creating a protective atmosphere, it prevents the reaction of the highly reactive molten metal with oxygen in the air, which would otherwise lead to the formation of undesirable oxides and compromise the quality of the final metal product.

Chemical Reagent in Nucleic Acid Synthesis Methodologies (e.g., Detritylation)

In the realm of biotechnology and molecular biology, this compound plays a specialized role as a chemical reagent in the synthesis of nucleic acids, such as DNA and RNA. Specifically, a complex of this compound with methanol (BTMC) has been demonstrated to be an effective agent for the detritylation step in automated DNA synthesis. oup.com Detritylation is the removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain, a critical step to allow for the addition of the next nucleotide. atdbio.com

Traditionally, protic acids like dichloroacetic acid (DCA) are used for this purpose. However, DCA can lead to depurination, an undesirable side reaction where the purine base is cleaved from the sugar-phosphate backbone, particularly in sequences rich in purines. oup.com Unlike DCA, the this compound-methanol complex acts as a Lewis acid, complexing with the ether oxygen of the DMT group, followed by protonation by methanol to complete the cleavage. oup.com This mechanism minimizes depurination, leading to higher yields of the desired full-length oligonucleotide, especially for purine-rich sequences. oup.com While effective, the use of BTMC requires an extra wash step to remove the this compound complex from the DNA and lacks the visual color indicator of a successful reaction that is present with DCA. oup.com

Future Directions and Advanced Research Frontiers in Boron Trifluoride Chemistry

Innovations in Catalysis Technologies for Enhanced Efficiency and Selectivity

Innovations in catalysis are centered on improving the efficiency and selectivity of boron trifluoride, a versatile catalyst used in various industrial processes like polymerization, alkylation, and isomerization. globenewswire.comwikipedia.org Research is actively exploring the development of more robust and recyclable BF₃ catalyst systems to minimize waste and enhance economic viability. google.com One approach involves the formation of adducts with polyhydric alcohols, which can be recovered and recycled, thereby reducing the amount of boron and fluoride (B91410) in the final product and effluent streams. google.com

Technological advancements have led to catalyst systems that offer more precise control over reaction conditions and outcomes. globenewswire.com This has expanded the use of BF₃ in the production of specialty chemicals, advanced polymers, and pharmaceuticals. globenewswire.comheyigasglobal.com Studies have shown that in certain pharmaceutical syntheses, BF₃ catalytic cycles can lead to production rate increases of 20-30% compared to traditional methods. jy-chemical.com

Comparison of BF₃ with a Traditional Catalyst

FactorThis compoundTraditional Catalyst A
Reaction Efficiency (%)9585
Activation Energy (kJ/mol)5075
Reaction Time (hours)24

This table illustrates the enhanced efficiency of this compound in comparison to a traditional catalyst in a typical organic synthesis reaction, highlighting its potential for process optimization. jy-chemical.com

Exploration of Novel Reaction Pathways and Unprecedented Chemical Transformations

The strong electrophilic nature of this compound continues to be exploited in the development of novel reaction pathways. mdpi.com Its ability to function as a Lewis acid catalyst opens doors to unprecedented chemical transformations that are otherwise difficult to achieve. mdpi.com Researchers are particularly interested in its application in asymmetric synthesis, where the goal is to create chiral molecules with high enantioselectivity. semanticscholar.org While this area is still developing, the potential for creating enantiomerically pure compounds for pharmaceuticals and agrochemicals is a significant driving force. mdpi.comfrontiersin.org

Recent studies have demonstrated the use of BF₃ in mediating complex reactions such as the condensation of aldimines and ketoamines, which are fundamental processes in synthetic organic chemistry. jy-chemical.com Furthermore, BF₃ has been shown to catalyze cascade cyclizations, intricate multi-step reactions that can rapidly build complex molecular architectures from simple starting materials. medcraveonline.com For instance, BF₃·Et₂O has been identified as an effective catalyst for inducing cascade processes initiated by the ring-opening of an epoxide.

Integration with Advanced Materials Science for Next-Generation Functional Materials

This compound is playing an increasingly important role in the synthesis of advanced materials with unique properties. jy-chemical.com Its catalytic activity in polymerization processes allows for the creation of new materials with enhanced strength and thermal stability, which are sought after in the aerospace and automotive industries. jy-chemical.com

The integration of BF₃ into materials science extends to the fabrication of next-generation functional materials. For instance, it is used in the production of high-performance plastics and resins. globenewswire.com In the realm of electronics, high-purity BF₃ is essential for the manufacturing of semiconductors, where it is used as a dopant to precisely control the electrical properties of silicon wafers. parsers.vcheyigasglobal.com The growing demand for advanced electronics, including smartphones and automotive electronics, is expected to drive further innovation in this area. datahorizzonresearch.com

Advancements in Computational Chemistry and Predictive Modeling for this compound Interactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding the mechanisms of this compound-catalyzed reactions. jy-chemical.commdpi.com DFT studies provide insights into the role of BF₃ as a mediator in reactions, helping to elucidate complex reaction pathways. jy-chemical.comresearchgate.net These computational models can predict the geometries of reactants, transition states, and products, as well as their corresponding energies.

Predictive modeling is being developed to forecast the outcomes of BF₃ interactions, which can accelerate the discovery and optimization of new synthetic methods. researchgate.net By simulating the catalytic cycle, researchers can better understand how BF₃ activates substrates and facilitates chemical transformations. researchgate.net These theoretical investigations are crucial for designing more efficient and selective catalytic systems. For example, computational studies have supported a stepwise mechanism for fluorocarbamoylation reactions, involving a turnover-limiting cyclization step followed by an internal fluoride transfer from a BF₃-coordinated adduct. researchgate.net

Development of Sustainable and Green Chemistry Approaches Utilizing this compound

In line with the principles of green chemistry, there is a growing emphasis on developing more sustainable processes that utilize this compound. BF₃ is increasingly seen as a safer alternative to more hazardous catalysts, and its ability to promote reactions under mild conditions can reduce the environmental impact of chemical production. jy-chemical.com

Research is focused on creating greener methods for BF₃ synthesis to replace conventional production routes that can be hazardous and environmentally unfriendly. jy-chemical.com This includes the use of renewable resources and the optimization of reaction conditions to minimize waste and energy consumption. jy-chemical.com The development of recyclable BF₃ catalysts is a key aspect of this effort, with methods being explored to recover and reuse the catalyst from reaction mixtures. google.comgoogle.comgoogle.comgoogleapis.comgoogleapis.com

Identification of New Applications in Emerging Technologies and Interdisciplinary Fields

The unique properties of this compound are leading to its application in a variety of emerging technologies and interdisciplinary fields. In the energy sector, BF₃ is being investigated for its role in improving the performance of advanced batteries. It is used as an electrolyte additive in lithium-ion and calcium-metal batteries, where it helps to form a protective film on the anode, reducing electrolyte decomposition and extending battery life. heyigasglobal.comcsic.esasme.orgresearchgate.netresearchgate.net

The semiconductor industry continues to be a major area of application for high-purity BF₃, particularly in ion implantation and plasma etching processes for the fabrication of advanced microelectronics. futuremarketinsights.com Its use is also expanding into the production of OLED panels, where it enhances the electrical properties and efficiency of the organic layers. heyigasglobal.com Furthermore, there is growing interest in the potential of boron-containing nanomaterials for biomedical applications, including targeted drug delivery and imaging, which could open up new frontiers for BF₃-related compounds. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling boron trifluoride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use Viton/Butyl gloves and Tychem® BR/CSM/TK protective clothing to prevent skin contact. Wear ANSI-approved safety goggles and face shields to avoid eye exposure .
  • Ventilation : Employ local exhaust ventilation to limit inhalation risks, as BF₃ hydrolyzes to toxic HF and boric acid. Monitor airborne concentrations using gas detectors .
  • Storage : Store BF₃ cylinders in cool, dry areas away from water, alcohols, or bases. Use secondary containment to mitigate leaks .
  • Emergency Preparedness : Equip labs with eyewash stations, emergency showers, and HF-specific antidote gels (e.g., calcium gluconate) .

Q. How do boron trihalides (BF₃, BCl₃, BBr₃) differ in reactivity and applications in organic synthesis?

  • Methodological Answer :

  • Lewis Acidity : BF₃ exhibits the strongest Lewis acidity due to its smaller atomic radius and higher electronegativity, making it ideal for Friedel-Crafts alkylation. BCl₃ and BBr₃ are less volatile but more reactive in halogenation reactions .
  • Hydrolysis Sensitivity : BF₃ reacts violently with water, requiring anhydrous conditions. BCl₃ and BBr₃ hydrolyze more slowly, enabling controlled reactions in moisture-sensitive syntheses .
  • Adduct Stability : BF₃ forms stable adducts with ethers and amines, while BBr₃ adducts are prone to decomposition, limiting their use in catalytic cycles .

Q. What are the standard methods for synthesizing BF₃ adducts, and how are they characterized?

  • Methodological Answer :

  • Synthesis : React BF₃ gas with Lewis bases (e.g., diethyl ether) in anhydrous solvents under inert atmospheres. Monitor reaction exothermicity to prevent thermal runaway .
  • Characterization : Use¹¹B NMR to confirm adduct formation (shift from ~0 ppm for BF₃ to −15 to −20 ppm for adducts). FT-IR identifies B-F stretching vibrations (1,480–1,520 cm⁻¹) .
  • Purity Assessment : Titration with aqueous NaOH quantifies unreacted BF₃, while elemental analysis verifies stoichiometry .

Advanced Research Questions

Q. How can contradictions in BF₃ reaction mechanisms (e.g., Friedel-Crafts vs. polymerization) be resolved experimentally?

  • Methodological Answer :

  • Variable Isolation : Systematically alter reaction parameters (temperature, solvent polarity, BF₃ concentration) to identify dominant pathways. For example, low temperatures favor Friedel-Crafts intermediates, while excess BF₃ promotes polymer chain initiation .
  • Isotopic Labeling : Use ¹⁰B-enriched BF₃ to track boron incorporation via mass spectrometry (NIST data) or secondary ion mass spectrometry (SIMS) .
  • Computational Modeling : Compare DFT-calculated activation energies for competing pathways (e.g., carbocation stability in alkylation vs. propagation steps in polymerization) .

Q. What design strategies optimize BF₃-supported catalysts for asymmetric synthesis?

  • Methodological Answer :

  • Support Material Selection : Use mesoporous silica or MOFs to immobilize BF₃, enhancing recyclability. Surface silanol groups on silica stabilize BF₃ adducts .
  • Acidity Tuning : Modify supports with electron-withdrawing groups (e.g., sulfonic acid) to enhance BF₃’s Lewis acidity. Characterize via NH₃-TPD (temperature-programmed desorption) .
  • In Situ Spectroscopy : Monitor active sites using operando IR or XAFS to correlate catalytic activity with BF₃ coordination geometry .

Q. How does isotopic analysis of BF₃ enhance understanding of reaction pathways in mass spectrometry?

  • Methodological Answer :

  • Natural Abundance Correction : Account for ¹⁰B (19.9%) and ¹¹B (80.1%) isotopic ratios using NIST reference spectra. Deconvolute overlapping peaks in EI-MS with high-resolution instruments (Q-TOF) .
  • Fragmentation Patterns : Compare BF₃⁺ (m/z 67) and BF₂⁺ (m/z 49) fragment intensities to infer bond dissociation energies. Cross-reference with CID (collision-induced dissociation) data .
  • Isotope Tracing : Introduce ¹⁰BF₃ into reaction systems to track boron transfer using SIMS or LA-ICP-MS (laser ablation ICP-MS) .

Q. What methodologies mitigate BF₃’s corrosiveness in continuous-flow reactors?

  • Methodological Answer :

  • Material Compatibility : Use Hastelloy-C or PTFE-lined reactors to resist HF byproducts. Validate corrosion resistance via weight loss tests in BF₃/ether complex media .
  • Moisture Control : Integrate molecular sieves or cold traps to maintain anhydrous conditions. Monitor dew points using in-line sensors .
  • Waste Neutralization : Scrub exhaust gases with Ca(OH)₂ slurry to neutralize HF, ensuring compliance with EPA AEGL guidelines .

Data Contradiction Analysis

  • Case Study : Discrepancies in BF₃-catalyzed esterification yields may arise from trace moisture. Replicate experiments using rigorously dried solvents (Karl Fischer titration <10 ppm H₂O) and compare with "wet" conditions .
  • Statistical Tools : Apply ANOVA to identify significant variables (e.g., BF₃ concentration, reaction time) and resolve conflicting literature reports .

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Boron trifluoride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.